Aspirin Calcium is a soluble form of aspirin, chemically known as Calcium Acetylsalicylate. It is a calcium salt of acetylsalicylic acid. [] It contains 10% calcium. [] Aspirin Calcium stands out in scientific research due to its solubility, allowing for the preparation of clear solutions and mixtures. [] This characteristic is particularly advantageous in research applications where a soluble form of aspirin is necessary.
Aspirin calcium is classified under non-steroidal anti-inflammatory drugs (NSAIDs). It is synthesized through the reaction of acetylsalicylic acid with calcium compounds, typically calcium oxide or calcium carbonate. This classification allows it to be used in various medical applications, particularly in treating pain and inflammation.
The synthesis of aspirin calcium can be performed using several methods. A notable procedure involves reacting acetic anhydride with salicylic acid in the presence of calcium oxide. This one-pot reaction yields a mixture containing approximately 70% acetylsalicylic acid and 30% calcium acetate. The reaction is exothermic and can be completed within 20 to 30 minutes without the need for solvents or recrystallization processes, making it environmentally friendly and efficient .
In the presence of calcium oxide, the reaction produces both aspirin and calcium acetate, which contributes to the compound's properties .
The molecular formula for aspirin is , while for aspirin calcium, it can be represented as . The structure features an acetyl group attached to a salicylic acid moiety, with a calcium ion interacting with the carboxylate group of the acetylsalicylic acid.
Key structural data includes:
Aspirin calcium can participate in various chemical reactions typical of carboxylic acids and their derivatives. It can undergo hydrolysis in aqueous environments to release acetylsalicylic acid and calcium ions:
Additionally, it can react with bases to form salts or with acids to regenerate acetylsalicylic acid. The stability of aspirin calcium under different pH conditions is an important consideration in its formulation for therapeutic use .
Aspirin exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the conversion of arachidonic acid to prostaglandins—compounds that mediate inflammation, pain, and fever. The presence of calcium may enhance the absorption and efficacy of aspirin by facilitating its dissolution in the gastrointestinal tract.
The mechanism can be summarized as follows:
Relevant analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) are used to characterize its structure and confirm purity .
Aspirin calcium is primarily used in:
The therapeutic application of aspirin (acetylsalicylic acid) and calcium in medicine represents distinct historical pathways that converged through evolving understanding of vascular pathophysiology. Aspirin’s anti-inflammatory properties were first documented in the late 19th century, with its antiplatelet effects becoming clinically significant in the 1970s following the discovery of thromboxane A₂ inhibition. By the 1980s, randomized trials established aspirin’s role in secondary cardiovascular prevention and its potential in obstetrics emerged when Beaufils et al. (1985) conducted pioneering studies on preeclampsia prevention [9].
Calcium research followed a parallel trajectory. Epidemiological observations in the 1980s revealed inverse relationships between dietary calcium intake and hypertensive disorders of pregnancy. This prompted WHO recommendations (2011) endorsing calcium supplementation (1.5–2g/day) for preeclampsia prevention in low-intake populations [4]. The conceptual integration of both agents arose from clinical observations that platelet aggregation and vascular calcification represent interconnected pathological processes in atherosclerosis and placental insufficiency. Early 21st-century trials like Souza (2014) began empirically testing combination therapy, demonstrating a 28.6% reduction in superimposed preeclampsia among high-risk women despite limited statistical power [4]. This foundational work catalyzed the meta-analytical era, exemplified by the 2023 systematic review of seven RCTs confirming synergistic efficacy [1] [6].
The biological synergy between aspirin and calcium operates through complementary molecular pathways affecting vascular homeostasis:
Antiplatelet Mechanisms:
Vascular Calcification Modulation:
Table 1: Molecular Targets of Aspirin-Calcium Synergy in Vascular Pathways
Pathway | Target Molecule | Effect of Aspirin | Effect of Calcium |
---|---|---|---|
Platelet Activation | COX-1 | Irreversible acetylation | No direct effect |
Thromboxane A₂ | ↓ Synthesis (95%+) | - | |
Chaperone-Mediated Protection | HSF1 | ↑ Nuclear translocation | ↑ HSP90 stability |
HSP70/90 | ↑ Expression (40–60%) | ↑ Function | |
Osteogenic Transition | RUNX2 | ↓ Expression (35–50%) | ↓ β-catenin signaling |
Osteopontin | ↓ Secretion (40–65%) | Modulates mineralization |
This mechanistic duality explains the clinical synergy: Aspirin’s anti-thrombotic effects improve placental perfusion, while calcium mitigates endothelial dysfunction and aberrant calcification. Crucially, calcium supplementation does not exacerbate vascular calcification when administered with aspirin, as demonstrated by reduced coronary calcification scores in animal models [2] [8].
ASCVD and preeclampsia share epidemiological parallels as global disease burdens with overlapping pathophysiology:
ASCVD Burden:
Preeclampsia Burden:
Table 2: Comparative Epidemiology of ASCVD and Preeclampsia
Parameter | ASCVD (Global) | Preeclampsia (Global) | Overlap Mechanisms |
---|---|---|---|
Annual Mortality | 19.05 million (2020) | 70,000 mothers | Endothelial dysfunction |
Annual Incidence | 607.64 million (2020) | 5–7% of pregnancies | Oxidative stress |
Key Calcification Feature | Microcalcification rupture | Placental artery calcification | VSMC osteogenic transformation |
Modifiable Risk Factors | Dyslipidemia, hypertension | Hypocalcemia, thrombophilia | Platelet hyperaggregability |
These epidemiological intersections highlight why aspirin-calcium combination therapy holds transdisciplinary relevance. Meta-analysis data confirms 80–85% risk reduction in fetal growth restriction (OR 0.16, 95% CI: 0.08–0.33) and 74–85% reduction in preterm birth (OR 0.26, 95% CI: 0.16–0.44) with combination therapy versus monotherapy [1] [6] [7]. Nevertheless, population-specific factors matter: The 2025 CASPER trial in Malawi showed no additional preeclampsia reduction from aspirin when combined with calcium (19.3% vs 12.2%, aOR 1.16), potentially reflecting nutritional disparities or later intervention initiation [3].
Table 3: Clinical Efficacy of Aspirin-Calcium Combination vs Control in Meta-Analysis
Outcome | Odds Ratio | 95% CI | Risk Reduction | Studies |
---|---|---|---|---|
Preeclampsia | 0.20 | 0.10–0.37 | 80% | 7 RCTs |
Gestational Hypertension | 0.15 | 0.07–0.31 | 85% | 4 RCTs |
Preterm Birth | 0.26 | 0.16–0.44 | 74% | 5 RCTs |
Postpartum Hemorrhage | 0.15 | 0.08–0.27 | 85% | 3 RCTs |
Fetal Growth Restriction | 0.16 | 0.08–0.33 | 84% | 4 RCTs |
The convergence of epidemiological data and molecular evidence positions aspirin-calcium synergy as a paradigm for pathophysiologically targeted prevention in both cardiovascular and obstetric medicine. Future research must delineate optimal populations and refine translational approaches for this dual-pathway intervention.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: